molecular formula C12H16N2OS B5832241 N-[(4-ethylphenyl)carbamothioyl]propanamide

N-[(4-ethylphenyl)carbamothioyl]propanamide

Cat. No.: B5832241
M. Wt: 236.34 g/mol
InChI Key: NQXXUWZEHRCPIR-UHFFFAOYSA-N
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Description

N-[(4-ethylphenyl)carbamothioyl]propanamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a carbamothioyl group attached to a propanamide backbone, with an ethyl-substituted phenyl ring.

Properties

IUPAC Name

N-[(4-ethylphenyl)carbamothioyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2OS/c1-3-9-5-7-10(8-6-9)13-12(16)14-11(15)4-2/h5-8H,3-4H2,1-2H3,(H2,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQXXUWZEHRCPIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=S)NC(=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-ethylphenyl)carbamothioyl]propanamide typically involves the reaction of 4-ethylphenyl isothiocyanate with propanamide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, as indicated by thin-layer chromatography (TLC).

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, thereby optimizing the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[(4-ethylphenyl)carbamothioyl]propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamothioyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, alcohols, or thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

N-[(4-ethylphenyl)carbamothioyl]propanamide has found applications in several scientific research areas:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[(4-ethylphenyl)carbamothioyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s carbamothioyl group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. This interaction can trigger various cellular pathways, resulting in the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-methylphenyl)carbamothioyl]propanamide
  • N-[(4-chlorophenyl)carbamothioyl]propanamide
  • N-[(4-bromophenyl)carbamothioyl]propanamide

Uniqueness

N-[(4-ethylphenyl)carbamothioyl]propanamide stands out due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This subtle difference can lead to variations in the compound’s interaction with molecular targets, making it a valuable compound for specific applications.

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